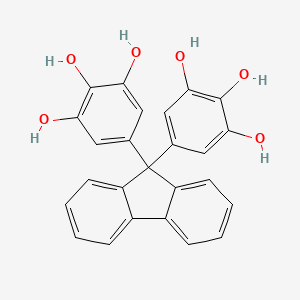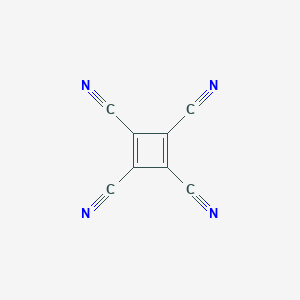
Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile is an organic compound with the molecular formula C8N4. It is a derivative of cyclobutadiene, a highly reactive and strained four-membered ring system. The presence of four nitrile groups attached to the cyclobutadiene ring makes this compound unique and of significant interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of tetracyanoethylene with butadiene in the presence of a catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrile groups or the cyclobutadiene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield dicarboxylic acids, while reduction can produce tetraamines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile involves its interaction with molecular targets through its nitrile groups and the reactive cyclobutadiene ring. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function. The compound’s reactivity also allows it to participate in various chemical pathways, making it a versatile tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Cyclobuta-1,3-diene-1,2,3,4-tetracarboxylic acid: Similar in structure but with carboxylic acid groups instead of nitriles.
Cyclobutadiene: The parent compound without any substituents.
Tetracyanoethylene: A related compound with four nitrile groups but without the cyclobutadiene ring.
Uniqueness: Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile is unique due to the combination of the strained cyclobutadiene ring and the electron-withdrawing nitrile groups. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
922728-86-7 |
|---|---|
Molekularformel |
C8N4 |
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile |
InChI |
InChI=1S/C8N4/c9-1-5-6(2-10)8(4-12)7(5)3-11 |
InChI-Schlüssel |
MGZGUCBDYVJZTL-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=C1C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)

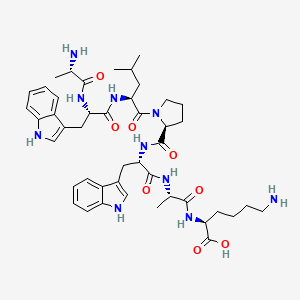
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
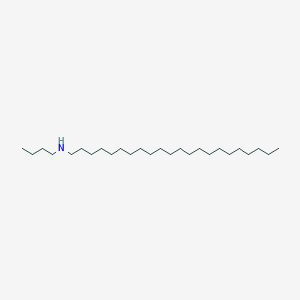
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
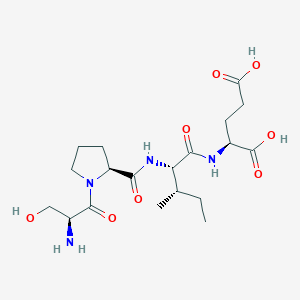
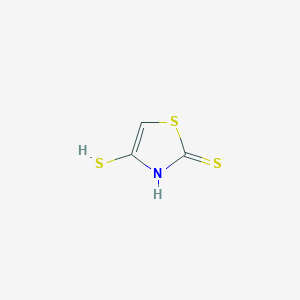
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
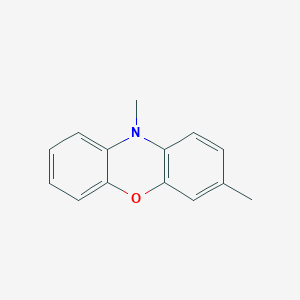
![3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)](/img/structure/B14196284.png)
